molecular formula C5H8N2O2 B1212037 Nitroso-4-piperidone CAS No. 55556-91-7

Nitroso-4-piperidone

Cat. No. B1212037
CAS RN: 55556-91-7
M. Wt: 128.13 g/mol
InChI Key: ADLADNOVIJYIMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nitroso-4-piperidone and its derivatives can be synthesized through various chemical processes. For instance, the oxidation of N-nitrosopiperidine by the ascorbic acid model system has been identified to produce N-nitroso-4-piperidone, demonstrating one of the pathways to synthesize this compound (Rayman & Challis, 1975). Additionally, synthetic routes to piperidones, including nitroso-4-piperidone, have been explored through reactions with aromatic hydrocarbons, leading to linear and hyperbranched polymers (Cruz et al., 2009).

Molecular Structure Analysis

The molecular structure of nitroso-4-piperidone has been characterized by various techniques, including X-ray crystallography. For example, the piperidone ring in certain compounds adopts a twist boat conformation, and its crystal packing is characterized by a layered arrangement of molecules held together by hydrogen bonds (Natarajan et al., 2005).

Chemical Reactions and Properties

Nitroso-4-piperidone participates in various chemical reactions, including base-catalyzed intramolecular aldol condensation and subsequent decomposition, demonstrating its reactive nature and potential for generating biologically active molecules (Boux et al., 1988). It also shows significant carcinogenic activity in experimental models, highlighting its biological relevance (Lijinsky & Taylor, 1975).

Physical Properties Analysis

The physical properties of nitroso-4-piperidone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and for their application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of nitroso-4-piperidone, including its reactivity towards various nucleophiles and electrophiles, oxidation and reduction behavior, and its role as an intermediate in organic synthesis, have been extensively studied. These properties are vital for the development of new chemical reactions and for the synthesis of pharmaceuticals and other biologically active compounds.

For more in-depth information on each of these areas, the cited references provide a comprehensive overview of the current state of research related to nitroso-4-piperidone:

Scientific Research Applications

Tumorigenic Potential

  • Nitroso-4-piperidone has been investigated for its carcinogenic properties. Research by Lijinsky and Taylor (1975) demonstrated that Nitroso-4-piperidone, along with other nitrosopiperidines, was a potent carcinogen, causing a high incidence of tumors in the nasal cavity and liver of female rats when given in drinking water (Lijinsky & Taylor, 1975).

Carcinogenic Activity Modification

  • A study by Singer et al. (1984) compared the carcinogenic activity of nitroso-4-piperidone with its 3-methyl derivative. They found that while nitroso-4-piperidone induced liver and esophageal tumors, the 3-methyl derivative primarily induced tumors of the esophagus in a shorter time (Singer, Reuber, Mangino, & Lijinsky, 1984).

Antimicrobial Activity

  • Research by Jayabharathi, Manimekalai, and Padmavathy (2011) explored the synthesis of N-nitroso-3-alkyl piperidone oximes and evaluated their antibacterial and antifungal activities. They found these compounds showed promising antimicrobial properties against various bacterial and fungal species (Jayabharathi, Manimekalai, & Padmavathy, 2011).

Antitumor and Antioxidant Activity

  • Kálai et al. (2011) synthesized a series of 3,5-bis(arylidene)-4-piperidone compounds, considering them as analogues of curcumin for anticancer properties. These compounds showed significant cytotoxicity to cancer cell lines and suggested potential as safe and effective anticancer agents (Kálai, Kuppusamy, Balog, Selvendiran, Rivera, Kuppusamy, & Hideg, 2011).

Multi-Drug-Resistance Reverting Properties

  • Das et al. (2009) reported on the synthesis of 3,5-bis(benzylidene)-4-piperidones and related diethyl esters. These compounds displayed marked growth inhibitory properties and were found to be potent multi-drug resistance (MDR) reverting compounds (Das, Das, Selvakumar, Sharma, Balzarini, De Clercq, Molnár, Serly, Baráth, Schatte, Bandy, Gorecki, & Dimmock, 2009).

Metabolic Study

  • Singer and MacIntosh (1984) studied the urinary metabolites of N-nitroso-4-piperidone and found hydroxy and ketone derivatives as metabolites. This research provides insights into the metabolic pathways of nitroso-4-piperidone (Singer & MacIntosh, 1984).

properties

IUPAC Name

1-nitrosopiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-5-1-3-7(6-9)4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLADNOVIJYIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204109
Record name 1-Nitroso-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00555 [mmHg]
Record name N-Nitroso-4-piperidone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21297
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Product Name

Nitroso-4-piperidone

CAS RN

55556-91-7
Record name 1-Nitroso-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroso-4-piperidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NITROSO-4-PIPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XJY9N5TS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
W Lijinsky, HW Taylor - Journal of the National Cancer Institute, 1975 - academic.oup.com
… -4-piperidinol, and nitroso-4-piperidonewere prepared and … Nitroso-4-plperidinol and nitroso-4-piperidone caused a high … -4piperidinol, and nitroso-4-piperidone) on the tumorigenic …
Number of citations: 34 academic.oup.com
MP Rayman, BC Challis, PJ Cox, M Jarman - Biochemical Pharmacology, 1975 - Elsevier
… The ~~-nitroso-4-piperidone thus obtained had the same spectral characteristics (see … is a precedent for the hydrolytic cleavage of N-nitroso4-piperidone under mildly basic conditions. …
Number of citations: 30 www.sciencedirect.com
ST Hsieh, PL Kraft, MC Archer… - … Molecular Mechanisms of …, 1976 - Elsevier
… The major product derived from nitrosopiperidine in the same system was N-nitroso-4piperidone. These products, however, were mutagenic to Salmonella typhimurium TA 1535 only …
Number of citations: 25 www.sciencedirect.com
SC Dickerman, HG Lindwall - The Journal of Organic Chemistry, 1949 - ACS Publications
… l-Nitroso-4-piperidone (XV) was prepared from the two samples of 4-piperidone hydrochloride sesqui-ethanolate obtained from XI and XII by the procedure use for IV. The yield, in both …
Number of citations: 37 pubs.acs.org
GM Singer, MD Reuber, MM Mangino… - …, 1984 - academic.oup.com
… The carcinogenic activity of the 3-methyl derivative of nitroso-4-piperidone was compared with that of the compound without the methyl group, by chronic administration to rats at …
Number of citations: 2 academic.oup.com
DR Stoltz, NP Sen - Journal of the National Cancer Institute, 1977 - academic.oup.com
… somes yielded nitroso-4-piperidone and nitroso-4-piperidinol, respectively, although these compounds accounted for only a small proportion of the products (4). Nitroso-4-piperidone, …
Number of citations: 26 academic.oup.com
TK Rao, AA Hardigree, JA Young, W Lijinsky… - Mutation Research …, 1977 - Elsevier
… Nitroso-4-piperidone and 3,4
Number of citations: 87 www.sciencedirect.com
GM Singer, WA Macintosh - IARC Scientific Publications, 1984 - europepmc.org
… We have studied the urinary metabolites of N-nitrosopiperidine, 3- and 4-hydroxy-N-nitrosopiperidine, N-nitroso-4-piperidone, N-nitrosohexamethyleneimine and N-nitroso-…
Number of citations: 3 europepmc.org
T Ho, JR San Sebastian, AW Hsie - 1984 - hero.epa.gov
… All six carcinogenic nitrosopiperidines, except nitroso-4-piperidone (55556917), were effective SCE inducers. …
Number of citations: 0 hero.epa.gov
W Lijinsky, HW Taylor - Zeitschrift für Krebsforschung und Klinische …, 1977 - Springer
… Nitrosoisonipecotic acid was studied because several other 4-substituted nitrosopiperidines were potent carcinogens (4-methyl,-4-hydroxy, and nitroso-4-piperidone, Lijinsky and Taylor…
Number of citations: 22 link.springer.com

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